Spectroscopic and Synthetic Profile of Ethyl (1-oxophthalazin-2(1H)-yl)acetate: A Technical Guide
Spectroscopic and Synthetic Profile of Ethyl (1-oxophthalazin-2(1H)-yl)acetate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for ethyl (1-oxophthalazin-2(1H)-yl)acetate, a key intermediate in the development of various heterocyclic compounds with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Introduction
Ethyl (1-oxophthalazin-2(1H)-yl)acetate, with the chemical formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol , belongs to the phthalazinone class of heterocyclic compounds. The phthalazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This specific ester serves as a versatile starting material for the synthesis of more complex molecules, such as s-triazole derivatives, by leveraging the reactivity of the ester group. A clear understanding of its spectroscopic signature is paramount for unambiguous identification and quality control in synthetic workflows.
Molecular Structure and Logic of Analysis
The structural features of ethyl (1-oxophthalazin-2(1H)-yl)acetate dictate its spectroscopic properties. The molecule comprises a bicyclic phthalazinone system, an ethyl ester group, and a methylene bridge connecting these two moieties. The analysis of its spectra is therefore a process of identifying the characteristic signals from each of these components and their interplay.
Figure 1: Chemical structure of ethyl (1-oxophthalazin-2(1H)-yl)acetate.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of ethyl (1-oxophthalazin-2(1H)-yl)acetate, providing detailed information about the hydrogen and carbon framework.
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the phthalazinone ring, the methylene protons of the acetate linker, and the ethyl group of the ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | Doublet | 1H | Aromatic H (peri to C=O) |
| ~7.80-7.95 | Multiplet | 3H | Aromatic H |
| ~5.10 | Singlet | 2H | N-CH₂-COO |
| ~4.25 | Quartet | 2H | O-CH₂-CH₃ |
| ~1.30 | Triplet | 3H | O-CH₂-CH₃ |
Expert Interpretation:
The downfield region of the spectrum is dominated by the signals of the four aromatic protons of the phthalazinone ring. The proton peri to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond, appearing as a distinct doublet around 8.30 ppm. The remaining three aromatic protons will likely appear as a complex multiplet between 7.80 and 7.95 ppm.
A key diagnostic signal is the singlet observed around 5.10 ppm, integrating to two protons. This is assigned to the methylene protons of the acetate group attached to the nitrogen atom. The singlet nature of this peak indicates no adjacent protons.
The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The quartet at approximately 4.25 ppm corresponds to the methylene protons adjacent to the ester oxygen, split by the neighboring methyl group. The upfield triplet at around 1.30 ppm is assigned to the terminal methyl protons, split by the adjacent methylene group.
The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Ester C=O |
| ~160.0 | Lactam C=O |
| ~125.0 - 135.0 | Aromatic C-H and C-q |
| ~61.5 | O-CH₂-CH₃ |
| ~49.0 | N-CH₂-COO |
| ~14.0 | O-CH₂-CH₃ |
Expert Interpretation:
Two distinct carbonyl signals are expected in the downfield region of the ¹³C NMR spectrum. The ester carbonyl carbon is anticipated to resonate at approximately 168.0 ppm, while the lactam carbonyl of the phthalazinone ring should appear slightly upfield, around 160.0 ppm.
The aromatic carbons will produce a cluster of signals in the 125.0 to 135.0 ppm range. The exact assignment of these peaks would require more advanced 2D NMR techniques.
The aliphatic carbons are observed in the upfield region. The methylene carbon of the ethyl group attached to the ester oxygen (O-CH₂) is expected around 61.5 ppm. The methylene carbon linking the nitrogen and the ester group (N-CH₂) should appear at approximately 49.0 ppm. Finally, the methyl carbon of the ethyl group will be the most upfield signal, at roughly 14.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | Ester C=O stretch |
| ~1670 | Strong | Lactam C=O stretch |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~1230 | Strong | C-O stretch (ester) |
Expert Interpretation:
The IR spectrum will be characterized by two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber, around 1750 cm⁻¹, while the lactam carbonyl of the phthalazinone ring will likely appear at a lower frequency, near 1670 cm⁻¹. This difference in absorption frequency is a reliable diagnostic feature.
The aromatic C-H stretching vibrations will be observed as a medium intensity band above 3000 cm⁻¹, typically around 3050 cm⁻¹. The aliphatic C-H stretching from the methylene and methyl groups will be present just below 3000 cm⁻¹, around 2980 cm⁻¹.
The characteristic C-O stretching vibration of the ester group is expected to be a strong band in the fingerprint region, at approximately 1230 cm⁻¹. Aromatic C=C stretching vibrations will give rise to medium intensity bands around 1600 and 1480 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 232 | [M]⁺ (Molecular Ion) |
| 187 | [M - OCH₂CH₃]⁺ |
| 159 | [M - COOCH₂CH₃]⁺ |
| 146 | [Phthalazinone]⁺ |
| 130 | [C₈H₆N₂]⁺ |
Expert Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 232, corresponding to the molecular weight of the compound.
The fragmentation pattern will be dictated by the lability of the ester group. A common fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment ion at m/z 187. Subsequent loss of a carbonyl group would give a fragment at m/z 159.
Another significant fragmentation would involve the cleavage of the entire ethyl acetate side chain, resulting in the formation of the stable phthalazinone cation at m/z 146. Further fragmentation of the phthalazinone ring could lead to the ion at m/z 130.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Synthesis of Ethyl (1-oxophthalazin-2(1H)-yl)acetate
This protocol is based on established methods for the N-alkylation of phthalazinone.
Materials:
-
Phthalazin-1(2H)-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of phthalazin-1(2H)-one (1.0 eq) in a 1:1 mixture of acetone and DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl (1-oxophthalazin-2(1H)-yl)acetate.
Self-Validation:
The purity and identity of the synthesized compound should be confirmed by comparing the obtained spectroscopic data (NMR, IR, and MS) with the data presented in this guide. The melting point of the purified product should also be determined and compared with literature values if available.
Conclusion
This technical guide provides a detailed spectroscopic and synthetic profile of ethyl (1-oxophthalazin-2(1H)-yl)acetate. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of medicinal and heterocyclic chemistry, facilitating the unambiguous identification and synthesis of this important chemical intermediate. The logical interpretation of the spectroscopic data, grounded in the fundamental principles of each technique, ensures a high degree of confidence in the structural assignment.
References
-
El-Gendy, A. M. Phthalazinone in Heterocyclic Synthesis: Synthesis of Some s-Triazole, s-Triazolothiadiazine, s-Triazolothiadiazine, and s-Triazolothiadiazole Derivatives as Pharmaceutical Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 2003 , 178 (9), 1987-1998. [Link]
-
El-Azm, F. S. M. A.; Mahmoud, M. R.; Hekal, M. H. Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 2015 , 4 (1), 1-13. [Link]
-
Supporting Information for: A General and Efficient Method for the Synthesis of 1H-Indazoles by the [2+3] Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 2007 , 46, 1-4. [Link]
-
Kumar, D. S.; Reddy, T. J.; Kumar, A.; Sridhar, B.; Reddy, V. P.; Kumar, H. S. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 2021 , 9, 735629. [Link]
-
Singh, S.; Kumar, N. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 2019 , 27 (6), 1-15. [Link]
-
Reddy, T. S.; Reddy, M. R.; Reddy, Y. T.; Sreenivasulu, N.; Reddy, C. V. A facile one-pot synthesis of novel phthalazinone derivatives via the ring contraction of tropones. Tetrahedron Letters, 2010 , 51 (42), 5448-5450. [Link]
-
Muñín, J.; Vila, N.; Uriarte, E.; Santana, L. Synthesis of new phthalazinedione derivatives. Molbank, 2010 , 2010, M668. [Link]
-
Emam, S. M.; El Rayes, S. M.; Ali, I. A. I.; Soliman, H. A.; Nafie, M. S. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 2023 , 17 (1), 1-19. [Link]
-
El Sayed, M. T.; El-Gohary, N. S.; El-Gendy, A. M.; El-Sayed, W. M. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 2024 , 14, 6394-6406. [Link]
-
Vila, N.; Besada, P.; Costas, T.; Teijeira, M. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 2020 , 25 (23), 5724. [Link]
-
Hassan, A. H. E.; Lee, Y. S. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 2018 , 19, 1361-1371. [Link]
-
Reddy, B. V. S.; Reddy, L. R.; Kumar, V. S.; Ramana, P. V.; Reddy, P. P. SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL- 2-(3-OXO- 2,3-DIHYDRO- 4H-BENZO[B] OXAZIN-4- YL) ACETATE DERIV. RASAYAN Journal of Chemistry, 2021 , 14 (1), 1-6. [Link]
-
Zhang, X.-R.; Xu, M.-H.; Li, X.-M.; Zhang, S.-S. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 2006 , 62 (8), o3278-o3279. [Link]
-
Hesse, M.; Meier, H.; Zeeh, B. Spectroscopic Methods in Organic Chemistry. Thieme, 2008 . [Link]
-
PubChem. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. [Link]
-
Abood, N. K. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 2016 , 34 (2B), 287-299. [Link]
-
Kovtunov, E. A.; Shchepin, R. V.; Coffey, A. M.; Waddell, K. W.; Chekmenev, E. Y. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Chemistry – A European Journal, 2021 , 27 (3), 1073-1080. [Link]
(Structure inferred from name)